
1-(3-Methylidene-1-phenylcyclobutyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylidene-1-phenylcyclobutyl)methanamine hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring substituted with a phenyl group and a methylidene group
Preparation Methods
The synthesis of 1-(3-Methylidene-1-phenylcyclobutyl)methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclobutyl ring: This can be achieved through a involving a suitable diene and a dienophile.
Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Addition of the methylidene group: This can be done through a Wittig reaction or similar methodologies.
Formation of the methanamine group:
Conversion to hydrochloride salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(3-Methylidene-1-phenylcyclobutyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.
Addition: The methylidene group can undergo addition reactions with electrophiles, forming new carbon-carbon bonds.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major products formed from these reactions include ketones, carboxylic acids, saturated derivatives, and substituted amines.
Scientific Research Applications
1-(3-Methylidene-1-phenylcyclobutyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methylidene-1-phenylcyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Methylidene-1-phenylcyclobutyl)methanamine hydrochloride can be compared with other similar compounds, such as:
1-(3-Phenylcyclobutyl)methanamine hydrochloride: This compound lacks the methylidene group and has different reactivity and applications.
1-(3-Methylcyclobutyl)methanamine hydrochloride: This compound has a methyl group instead of a methylidene group, leading to different chemical properties.
1-(3-Methylidene-1-cyclobutyl)methanamine hydrochloride: This compound lacks the phenyl group, resulting in different biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
(3-methylidene-1-phenylcyclobutyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-10-7-12(8-10,9-13)11-5-3-2-4-6-11;/h2-6H,1,7-9,13H2;1H |
InChI Key |
MYMCUEOARZBDRS-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(C1)(CN)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


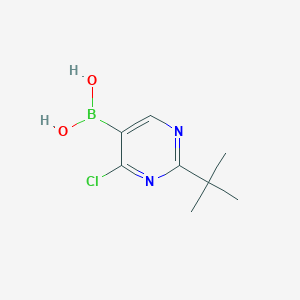
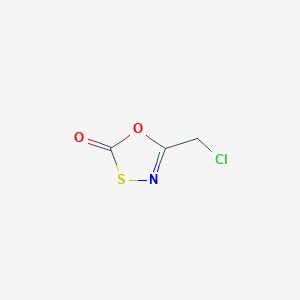
![Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride](/img/structure/B13452187.png)
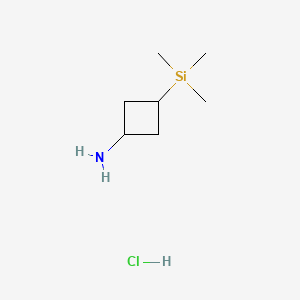
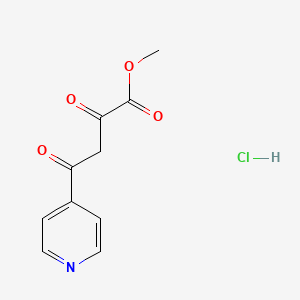
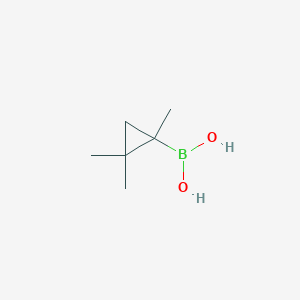
![6',7'-dihydro-4'H-spiro[cyclobutane-1,5'-thieno[3,2-b]pyridine] hydrochloride](/img/structure/B13452204.png)
![(2R)-2-bromo-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide](/img/structure/B13452212.png)
![tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate](/img/structure/B13452224.png)
![1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene-10-carboxylic acid](/img/structure/B13452236.png)
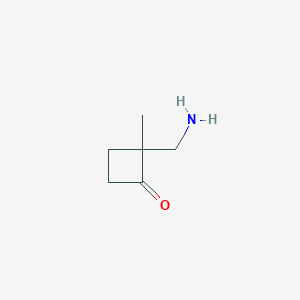
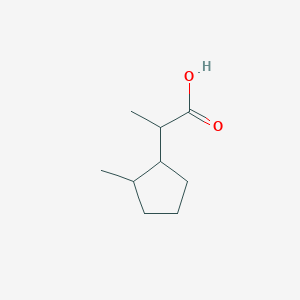
![2-[(4-Methylpiperidin-4-yl)oxy]ethan-1-ol hydrochloride](/img/structure/B13452255.png)
![2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13452259.png)
